Pradimicin FB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

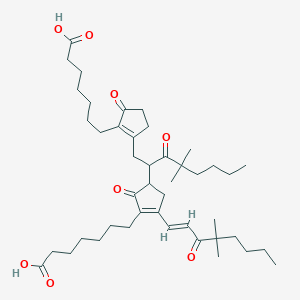

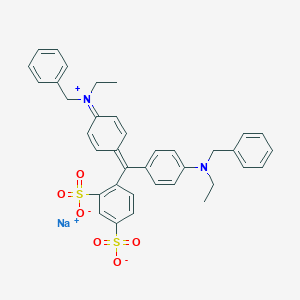

Pradimicin FB is a complex glycosidic antibiotic that exhibits potent antifungal activity against a wide range of fungi. It was first isolated from the fermentation broth of Actinomadura hibisca in 1988. Since then, extensive research has been carried out to understand its synthesis, mechanism of action, and potential applications in the field of medicine and agriculture.

Aplicaciones Científicas De Investigación

Antifungal Properties

- Pradimicins, including Pradimicin FB, have shown broad-spectrum in vitro antifungal activity against various pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and more. They act by binding to D-mannosides of fungal cell walls, disrupting cell membrane integrity (Walsh & Giri, 2005).

Antiviral Activities

- Pradimicin A, closely related to Pradimicin FB, has been researched as a potential treatment for infections with highly glycosylated viruses like HIV. It exhibits selective inhibitory activity against HIV by interacting with HIV-1 gp120, preventing virus transmission (Balzarini et al., 2006).

Anticancer Potential

- Pradimicin-IRD, another derivative, has shown anticancer activities in colon cancer cells. It induces DNA damage, apoptosis, and cell cycle arrest, suggesting its potential as a DNA-damaging agent in cancer therapy (Almeida et al., 2019).

Mechanism of Action and Structural Insights

- The mechanism of action of pradimicins, including FB, involves the formation of a ternary complex with D-mannoside and calcium, leading to antifungal effects. The structural uniqueness of pradimicins, featuring a dihydrobenzo[α]naphthacenequinone aglycone, plays a critical role in their biological activities (Kim et al., 2007).

Glycobiology Research

- Pradimicins are unique for their Ca2+-dependent recognition of D-mannose, making them valuable tools in glycobiological research. They serve as natural carbohydrate receptors and offer insights into the mechanisms of carbohydrate recognition (Nakagawa, 2020).

Resistance Mechanisms

- Studies on yeast resistance to pradimicin have revealed insights into the cellular mechanisms of drug resistance. A point mutation in the histidine-containing phosphotransfer protein Ypd1 was found to confer resistance to pradimicin (Hiramoto et al., 2003).

Propiedades

Número CAS |

131426-61-4 |

|---|---|

Nombre del producto |

Pradimicin FB |

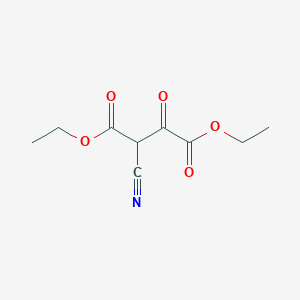

Fórmula molecular |

C35H36N2O15 |

Peso molecular |

724.7 g/mol |

Nombre IUPAC |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1 |

Clave InChI |

YLKHGLQUCDIHFA-VKUZSMOCSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |

Otros números CAS |

131426-61-4 |

Sinónimos |

Pradimicin FB |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

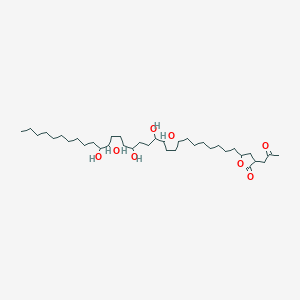

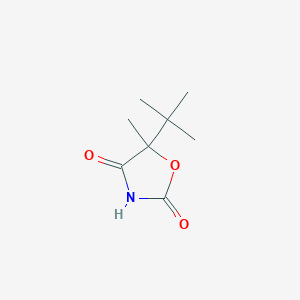

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)